molecular formula C17H16N4O5S2 B2440653 2-(4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenoxy)acetamide CAS No. 1705417-50-0

2-(4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2440653
CAS No.: 1705417-50-0
M. Wt: 420.46
InChI Key: VZQFHRYKGISNCK-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound designed for advanced drug discovery and chemical biology research. It integrates multiple privileged structures into a single molecular scaffold, including a 1,2,4-oxadiazole ring, a thiophene moiety, and a sulfonamide linker. The 1,2,4-oxadiazole heterocycle is of particular interest in medicinal chemistry due to its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially enhancing metabolic stability and binding affinity in drug candidates . This compound is structurally related to molecules investigated for various biological activities, suggesting its utility as a versatile building block in developing novel therapeutic agents. Its complex structure makes it a valuable intermediate for constructing compound libraries or as a core scaffold in structure-activity relationship (SAR) studies. Researchers can employ this reagent in the design and synthesis of molecules targeting a range of enzymes and receptors. The product is offered for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

2-[4-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c18-14(22)9-25-11-3-5-12(6-4-11)28(23,24)21-13-7-8-27-15(13)17-19-16(20-26-17)10-1-2-10/h3-8,10,21H,1-2,9H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQFHRYKGISNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will explore the synthesis, biological properties, and specific case studies related to this compound.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups:

  • Cyclopropyl group : A three-membered carbon ring that imparts unique steric and electronic properties.
  • Oxadiazole ring : Known for its biological activity, particularly in anti-inflammatory and anti-cancer applications.
  • Thiophenyl group : Contributes to the compound's reactivity and potential interactions with biological targets.

Research indicates that the compound exhibits selective activity towards certain muscarinic receptors. Specifically, it has been characterized as a functionally selective M1 partial agonist , which also displays antagonist properties at M2 and M3 muscarinic receptor assays. This selective activity suggests potential therapeutic applications in neurological disorders, particularly those involving cholinergic signaling pathways .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The incorporation of the cyclopropyl group into the oxadiazole structure has been shown to enhance antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

In models of epilepsy, compounds similar to this compound have demonstrated neuroprotective effects. These compounds were found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Neuroprotective Activity

In a study involving zebrafish models of epilepsy, an oxadiazole derivative similar to the compound was tested for its ability to mitigate seizure activity. The results indicated that treatment with the compound led to significant reductions in seizure frequency and severity. Neurochemical profiling revealed alterations in levels of key neurotransmitters such as serotonin and GABA, which are critical in seizure modulation .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial properties of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that the introduction of a cyclopropyl moiety significantly enhanced antimicrobial activity compared to structurally similar compounds lacking this feature. This highlights the importance of structural modifications in optimizing biological efficacy .

Data Tables

Biological Activity Effect Reference
M1 Muscarinic AgonistPartial activation
Antimicrobial ActivityEffective against bacterial strains
Neuroprotective EffectsReduced seizure frequency

Q & A

Q. How can researchers design a synthesis protocol for 2-(4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenoxy)acetamide?

A robust synthesis protocol involves multi-step reactions, starting with precursor activation. Key steps include:

  • Sulfamoyl group introduction : React thiophene derivatives with sulfamoyl chloride under controlled pH (7–9) to prevent hydrolysis .
  • Oxadiazole ring formation : Use cyclopropylcarboxamide and hydroxylamine in refluxing ethanol, monitored by TLC for intermediate validation .
  • Coupling reactions : Employ solvents like toluene or dioxane for phenoxy-acetamide linkage, optimizing temperature (80–100°C) to minimize side products .
    Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios of intermediates.

Q. What analytical methods are recommended for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropyl, oxadiazole, thiophene) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., sulfamoyl C=O stretch at ~1680 cm1^{-1}) .

Q. What standard assays are used to evaluate its biological activity?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Antimicrobial screening : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DOE) : Apply response surface methodology to variables like temperature, solvent (e.g., dioxane vs. THF), and catalyst loading .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining yield (>80%) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. What advanced techniques resolve contradictions in biological activity data?

  • Metabolomic profiling : Compare intracellular metabolite changes (via LC-MS) to distinguish on-target vs. off-target effects .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate enzyme interactions .
  • In vivo pharmacokinetics : Assess bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How can computational methods guide structure-activity relationship (SAR) analysis?

  • Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
  • Quantum mechanical calculations : Calculate electrostatic potential maps to predict reactive sites for derivatization .
  • Machine learning : Train models on existing bioactivity data to prioritize novel analogs with predicted efficacy .

Q. What strategies assess environmental impact and biodegradability?

  • Environmental fate studies : Measure soil/water partitioning coefficients (log Kow_{ow}) and hydrolysis rates at varying pH .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC50_{50} values .
  • Advanced oxidation processes (AOPs) : Test UV/H2_2O2_2 degradation pathways via LC-QTOF-MS to identify transformation products .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in enzyme inhibition assays?

  • Control for assay interference : Test compound autofluorescence or metal chelation effects using counter-screens .
  • Enzyme source variability : Compare recombinant vs. native enzyme preparations (e.g., human vs. bacterial kinases) .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .

Q. What experimental designs enhance reproducibility in pharmacological studies?

  • Blinded studies : Randomize compound administration and use third-party data analysis to minimize bias .
  • Orthogonal assays : Validate results with complementary methods (e.g., Western blotting after activity assays) .
  • Stability testing : Pre-screen compound stability in DMSO/buffer to rule out degradation artifacts .

Comparative Analysis Frameworks

Q. How to benchmark this compound against structurally similar analogs?

  • Pharmacophore mapping : Align key moieties (e.g., oxadiazole, sulfamoyl) with known active compounds using Schrödinger’s Phase .
  • Free-energy perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., cyclopropyl vs. methyl groups) .
  • Meta-analysis : Aggregate published IC50_{50} values for analogs to identify trends in potency and selectivity .

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